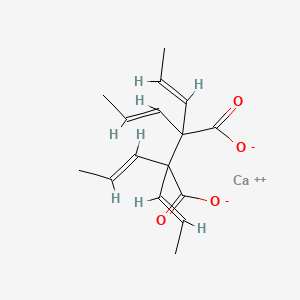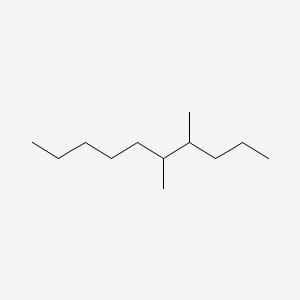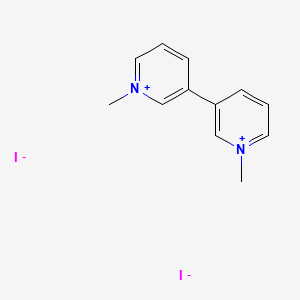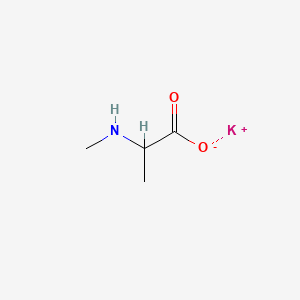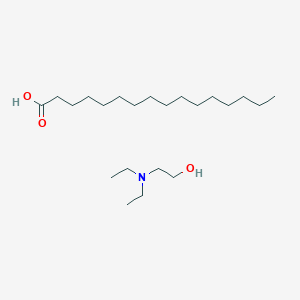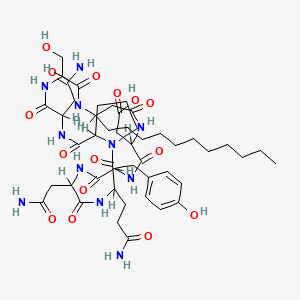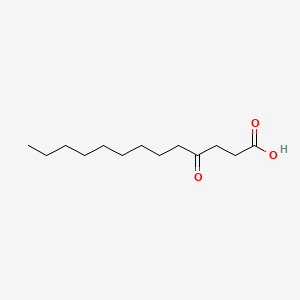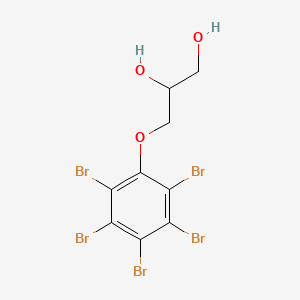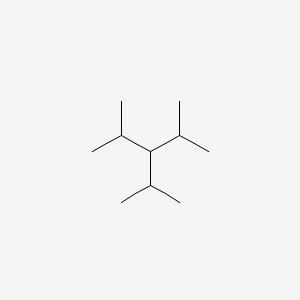
Diammonium 2-oxopropane-1,3-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium 2-oxopropane-1,3-disulphonate is a chemical compound with the molecular formula C3H12N2O7S2 and a molecular weight of 252.27 g/mol . It is known for its unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 2-oxopropane-1,3-disulphonate typically involves the reaction of 2-oxopropane-1,3-disulphonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the diammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Diammonium 2-oxopropane-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: This compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce sulfonate salts .
Scientific Research Applications
Diammonium 2-oxopropane-1,3-disulphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and studies involving sulfonate metabolism.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of sulfonate-based drugs.
Mechanism of Action
The mechanism of action of diammonium 2-oxopropane-1,3-disulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Diammonium 2-oxopropane-1,3-disulfonate: A closely related compound with similar chemical properties.
Ammonium 2-oxopropane-1,3-disulphonate: Another related compound with one ammonium group instead of two.
Uniqueness
Diammonium 2-oxopropane-1,3-disulphonate is unique due to its specific molecular structure and the presence of two ammonium groups. This gives it distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
25372-95-6 |
|---|---|
Molecular Formula |
C3H12N2O7S2 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
diazanium;2-oxopropane-1,3-disulfonate |
InChI |
InChI=1S/C3H6O7S2.2H3N/c4-3(1-11(5,6)7)2-12(8,9)10;;/h1-2H2,(H,5,6,7)(H,8,9,10);2*1H3 |
InChI Key |
RREOYGDHGZSXJN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)CS(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


